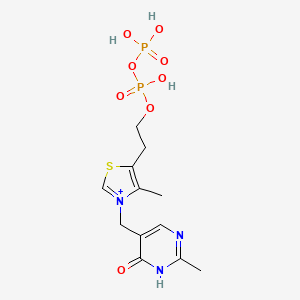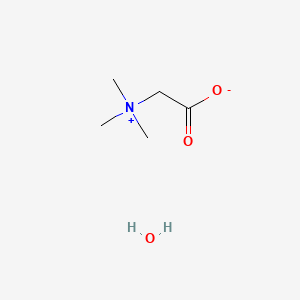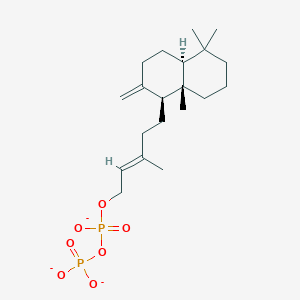
5alpha,9alpha,10beta-Labda-8(20),13-dien-15-yl diphosphate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate(3-) is trianion of 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate. It is a conjugate base of a 5alpha,9alpha,10beta-labda-8(20),13-dien-15-yl diphosphate.
Scientific Research Applications
Antitumor Activities
Labdane-type diterpenes, structurally related to 5alpha,9alpha,10beta-Labda-8(20),13-dien-15-yl diphosphate(3-), have demonstrated antitumor activities. For instance, compounds isolated from Chloranthus henryi showed antitumor effects against Hela and K562 human tumor cell lines (Wu et al., 2006).
Biosynthesis and Structural Elucidation
Studies on Taxus baccata and Taxus wallichiana revealed new taxanes and taxane diterpenoids, which are structurally related to labda-type diterpenes. These studies are crucial for understanding the biosynthesis and structural diversity of such compounds (Shi et al., 2004); (Choudhary et al., 2002).
Diterpenes and Sesquiterpenes Research
Research on the bark of Taxus yunnanensis isolated taxane-type diterpenes, adding valuable information to the field of diterpene research. These findings contribute to the broader understanding of labda-type diterpenes (Nguyen et al., 2003).
Novel Diterpene Synthase Discovery
A study identified a novel labda-7,13E-dien-15-ol producing bifunctional diterpene synthase in Selaginella moellendorffii, providing insights into the biosynthesis of labda-type diterpenes (Mafu et al., 2011).
Cytotoxicity Studies
Compounds structurally similar to 5alpha,9alpha,10beta-Labda-8(20),13-dien-15-yl diphosphate(3-) isolated from various plants, such as Euphorbia pubescens and Taxus mairei, have been evaluated for cytotoxic activities against different tumor cells, thus contributing to cancer research (Valente et al., 2004); (Shen et al., 2000).
Microbial and Chemical Transformation
Research on the transformation of taxanes by microbes and reducing agents has provided insights into chemical alterations of labda-type diterpenes, which can have implications for drug development and synthesis (Sun et al., 2001).
properties
Product Name |
5alpha,9alpha,10beta-Labda-8(20),13-dien-15-yl diphosphate(3-) |
|---|---|
Molecular Formula |
C20H33O7P2-3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/p-3/b15-11+/t17-,18-,20+/m0/s1 |
InChI Key |
JCAIWDXKLCEQEO-ATPOGHATSA-K |
Isomeric SMILES |
C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



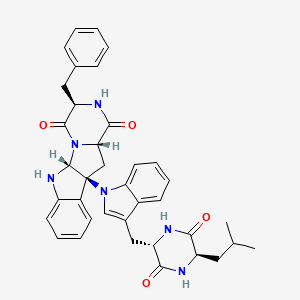
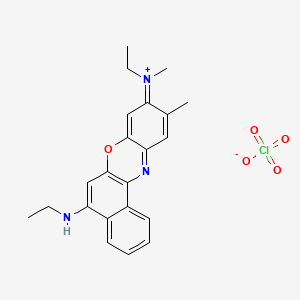
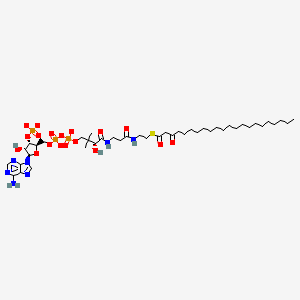
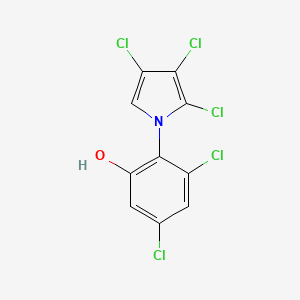
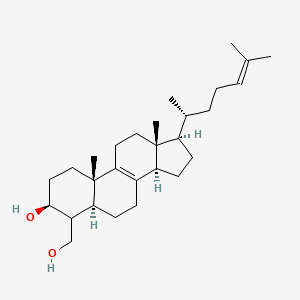
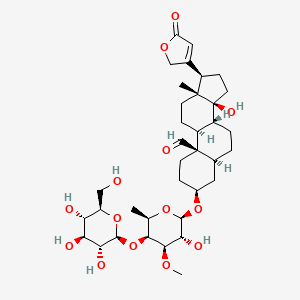
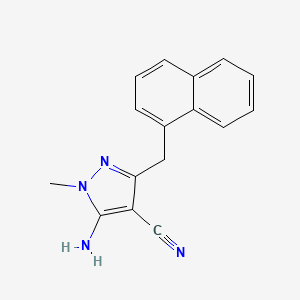
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
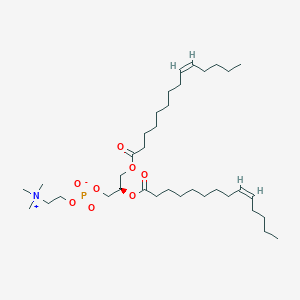
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)
